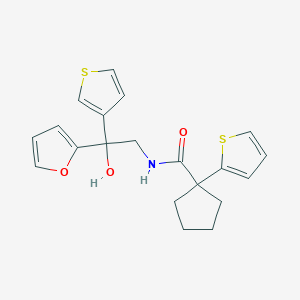

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

This compound features a cyclopentane core fused with a carboxamide group, substituted with two thiophene rings (2- and 3-positions) and a furan moiety. While direct data on this compound are absent in the provided evidence, structural analogs (e.g., thiophene/furan carboxamides) suggest relevance in medicinal chemistry due to heterocyclic bioactivity .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c22-18(19(8-1-2-9-19)17-6-4-11-26-17)21-14-20(23,15-7-12-25-13-15)16-5-3-10-24-16/h3-7,10-13,23H,1-2,8-9,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTXQBVHSBRDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its unique structural features, which include furan and thiophene rings along with a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Details |

|---|---|

| Molecular Formula | C15H13N1O3S2 |

| Molecular Weight | 303.4 g/mol |

| Functional Groups | Furan, Thiophene, Hydroxyl, Carboxamide |

Case Study 1: Antibacterial Activity

A study on a related thiophene-furan derivative demonstrated an IC50 value of 10 µM against Staphylococcus aureus, indicating significant antibacterial potential. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that certain furan-thiophene compounds could inhibit the production of nitric oxide in macrophages, suggesting their potential as anti-inflammatory agents. The compounds reduced the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses.

Case Study 3: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted a series of furan-thiophene derivatives that exhibited cytotoxicity against various cancer cell lines, with some showing IC50 values as low as 5 µM. The study suggested that these compounds might act through the inhibition of cell proliferation pathways .

The biological activity of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound may interact with specific receptors or proteins, modulating their activity to exert therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Features

Table 1: Structural Comparison of Selected Thiophene/Furan Carboxamides

- Substitution patterns (e.g., 3-thiophene vs. 2-thiophene in ) influence electronic properties and steric hindrance.

Crystallographic and Conformational Parameters

Table 2: Dihedral Angles and Bond Lengths in Carboxamide Derivatives

- Analysis :

- Dihedral angles between aromatic rings in analogs (8.5°–13.5°) suggest moderate planarity, which may enhance π-π stacking. The target compound’s cyclopentane could reduce planarity, favoring hydrophobic interactions.

- C–S bond lengths in thiophene derivatives (~1.69–1.71 Å) differ from C–O in furan analogs (~1.36 Å), affecting electronic density and hydrogen-bonding capacity .

Table 3: Reported Bioactivities of Structural Analogs

- Insights: Thiophene/furan carboxamides exhibit diverse bioactivities, including antimicrobial and genotoxic effects . The target compound’s hydroxyl group may introduce polar interactions, altering bioavailability compared to lipophilic analogs like Thiophene Fentanyl .

Computational and Crystallographic Tools

- Software like SHELX and Mercury enable structural refinement and packing analysis. For example, utilized SHELX for H-bond assignment (S(6) motif) and Mercury-like visualization for weak C–H⋯O/S interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.